molecular formula C12H8ClN5O B10930186 N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10930186
M. Wt: 273.68 g/mol
InChI Key: FWSORSLJXQQMCF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of microwave irradiation allows for rapid and efficient synthesis, which is advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor for enzymes like CDK2, which is involved in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H8ClN5O

Molecular Weight

273.68 g/mol

IUPAC Name

N-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H8ClN5O/c13-8-3-1-4-9(7-8)15-11(19)10-16-12-14-5-2-6-18(12)17-10/h1-7H,(H,15,19)

InChI Key

FWSORSLJXQQMCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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